molecular formula C27H45NO3 B14152860 Cholest-5-en-3-yl nitrate CAS No. 3255-05-8

Cholest-5-en-3-yl nitrate

Cat. No.: B14152860
CAS No.: 3255-05-8
M. Wt: 431.7 g/mol
InChI Key: YYFZLFRYFOLELG-UHFFFAOYSA-N
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Description

Cholest-5-en-3-yl nitrate is a chemical compound with the molecular formula C27H45NO3. It is a derivative of cholesterol, where a nitrate group is attached to the 3rd carbon of the cholest-5-ene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3-yl nitrate typically involves the nitration of cholesterol. One common method is the reaction of cholesterol with nitric acid in the presence of acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitrate ester .

Industrial Production Methods

The process would likely include steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-yl nitrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .

Scientific Research Applications

Cholest-5-en-3-yl nitrate has several scientific research applications:

Mechanism of Action

The mechanism by which cholest-5-en-3-yl nitrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrate group can participate in redox reactions, influencing cellular signaling pathways and metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cholesterol metabolism and exhibit anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-en-3-yl nitrate is unique due to the presence of the nitrate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

3255-05-8

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nitrate

InChI

InChI=1S/C27H45NO3/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-28(29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3

InChI Key

YYFZLFRYFOLELG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[N+](=O)[O-])C)C

Origin of Product

United States

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